![molecular formula C9H9N3O4S2 B2469772 methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate CAS No. 882268-69-1](/img/structure/B2469772.png)
methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate
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Overview
Description
Scientific Research Applications
Cyclization Mechanism Elucidation
- Methyl 3-amino-2-thiophene carboxylate, a related compound, reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. Treatment with various amines and hydrazines yields thieno-pyrimidinones. This reaction informs the cyclization mechanism and activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).
Synthesis of Thiophene-Containing Compounds
- Methyl 3-aminothiophene-2-carboxylate, reacting with 3,6-diaryl-1,2,4-triazine-5-carbonitriles, results in the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates, indicating a method for synthesizing thiophene-containing compounds (Krinochkin et al., 2021).
Preparation of Aminopyrroles and Thiophene
- The condensation of methyl (cyanomethyl-sulfonyl)acetate with α-amino ketones or 2-mercaptoacetaldehyde leads to aminopyrroles and thiophene. This provides a method for preparing these compounds, which are important in pharmaceutical and chemical industries (Stephens & Sowell, 1998).
Antimicrobial Agent Synthesis
- A study focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. This includes reactions with various chemicals to produce thiazole and thiophene derivatives (Darwish et al., 2014).
Sulfonylation and Photoinduced Reactions
- A radical relay strategy developed for generating 3-(methylsulfonyl)benzo[b]thiophenes highlights the use of methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite. This photoinduced sulfonylation is relevant in synthesizing methylsulfonyl-containing compounds (Gong et al., 2019).
Mechanism of Action
Target of Action
The primary target of the HIF-2α translation inhibitor, also known as HIF-2|A-IN-4, HIF-2alpha-IN-4, or methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate, is the Hypoxia-Inducible Factor 2 alpha (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in the cellular response to low oxygen levels, orchestrating a metabolic switch that allows cells to survive in this environment .
Mode of Action
The HIF-2α translation inhibitor suppresses the translation of cellular HIF-2α message by enhancing the binding of Iron-Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) region at the 5′ UTR of the HIF-2α mRNA . This action inhibits the production of HIF-2α protein, thereby reducing the cellular response to hypoxia .
Biochemical Pathways
The inhibition of HIF-2α affects several biochemical pathways. HIF-2α regulates the expression of genes involved in adjusting mechanisms to hypoxia such as angiogenesis or apoptosis as well as tumor growth, invasion, and metastasis . By inhibiting HIF-2α, the compound disrupts these pathways, potentially slowing tumor growth and progression .
Pharmacokinetics
It is known that the solubility of the compound can impact its bioavailability . Improving the solubility and formulation parameters of the compound could potentially enhance its pharmacokinetics .
Result of Action
The inhibition of HIF-2α results in a decrease in the expression of HIF-2α target genes in tumor cells . This can lead to a reduction in tumor cell growth, migration, invasion, and lipid metabolism . Moreover, the compound has been shown to induce complete stasis or regression in clear cell renal cell carcinoma (ccRCC) xenografts .
Action Environment
The action of the HIF-2α translation inhibitor is influenced by the hypoxic microenvironment of the cells . Hypoxia, or low oxygen levels, can activate the HIF pathway, leading to the stabilization of HIF proteins . Therefore, the efficacy of the inhibitor may be influenced by the degree of hypoxia in the tumor microenvironment .
properties
IUPAC Name |
methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c1-16-9(13)8-6(3-4-17-8)11-12-7(5-10)18(2,14)15/h3-4,11H,1-2H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGAPDPPVHJYGJ-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NN=C(C#N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)N/N=C(\C#N)/S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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